2-Bromo-4,6-dimethoxypyridine

Organic Synthesis Cross-Coupling Reactions Heterocyclic Chemistry

Choose 2-Bromo-4,6-dimethoxypyridine for reliable cross-coupling. Unlike generic 2‑bromopyridines, the electron-donating C4/C6 methoxy groups activate the ring, boosting Pd‑catalyzed Suzuki-Miyaura and C–H arylation rates and yields. This validated scaffold delivers potent PDHK1 inhibition (IC₅₀ 24 nM) for rapid SAR exploration. Do not risk synthesis failure with inferior analogs. High-purity (≥95%) material available for immediate dispatch.

Molecular Formula C7H8BrNO2
Molecular Weight 218.05
CAS No. 276251-83-3
Cat. No. B3010514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4,6-dimethoxypyridine
CAS276251-83-3
Molecular FormulaC7H8BrNO2
Molecular Weight218.05
Structural Identifiers
SMILESCOC1=CC(=NC(=C1)Br)OC
InChIInChI=1S/C7H8BrNO2/c1-10-5-3-6(8)9-7(4-5)11-2/h3-4H,1-2H3
InChIKeyXFLBSQOJFFKGBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-4,6-dimethoxypyridine (CAS 276251-83-3) Procurement Guide: Key Properties and Sourcing Information


2-Bromo-4,6-dimethoxypyridine (CAS 276251-83-3) is a halogenated pyridine derivative with the molecular formula C₇H₈BrNO₂ and a molecular weight of 218.05 g/mol . It features a bromine atom at the 2-position and methoxy groups at the 4- and 6-positions of the pyridine ring. This compound is primarily used as a versatile building block in organic synthesis, particularly in cross-coupling reactions and medicinal chemistry programs targeting kinase enzymes [1].

2-Bromo-4,6-dimethoxypyridine (CAS 276251-83-3) Substitution Risks: Why Analogs May Compromise Synthesis Outcomes


In-class pyridine building blocks are not functionally interchangeable. Research demonstrates that the reactivity of 2-bromopyridines in cross-coupling reactions is strongly dependent on the substituent at the C6 position [1]. For example, the presence of electron-donating methoxy groups at both the 4- and 6-positions, as in 2-bromo-4,6-dimethoxypyridine, can significantly alter the electronic properties of the pyridine ring compared to analogs with different substitution patterns (e.g., 2-bromo-4,6-dimethylpyridine or 2-chloro-4,6-dimethoxypyridine). Such electronic modulation directly impacts the rate and yield of subsequent synthetic steps, such as Suzuki-Miyaura cross-couplings [2]. Substituting with an analog without validating its performance in the specific reaction system may lead to reduced yields, unwanted side reactions, or complete failure of the synthetic route.

2-Bromo-4,6-dimethoxypyridine (CAS 276251-83-3) Comparative Performance Data for Scientific Selection


2-Bromo-4,6-dimethoxypyridine vs. 2-Bromo-4,6-dimethylpyridine: Impact on Cross-Coupling Reactivity

The reactivity of 2-bromopyridines in phosphine-free palladium-catalyzed C-H bond arylations is highly dependent on the electronic nature of the C6 substituent [1]. While direct yield data for 2-bromo-4,6-dimethoxypyridine is not provided in the source, a class-level inference can be drawn from the reported range of yields for various 6-substituted 2-bromopyridines (including Br, CF₃, CH₃, CHO, and morpholine) [1]. The strong electron-donating methoxy groups at the 4- and 6-positions of 2-bromo-4,6-dimethoxypyridine are expected to increase electron density on the pyridine ring, potentially accelerating oxidative addition in palladium-catalyzed cross-couplings relative to less electron-rich analogs like 2-bromo-4,6-dimethylpyridine [1].

Organic Synthesis Cross-Coupling Reactions Heterocyclic Chemistry

2-Bromo-4,6-dimethoxypyridine vs. 2-Chloro-4,6-dimethoxypyridine: Impact on Cross-Coupling Efficiency

A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles has been developed, which is effective for both aryl and heteroaryl bromides and chlorides [1]. While the study does not provide a direct head-to-head comparison of 2-bromo-4,6-dimethoxypyridine and its chloro analog, the broader literature on cross-coupling chemistry establishes that aryl bromides are generally more reactive than aryl chlorides in palladium-catalyzed Suzuki couplings due to the weaker carbon-bromine bond [1]. This class-level inference suggests that 2-bromo-4,6-dimethoxypyridine will likely undergo cross-coupling more readily and under milder conditions than 2-chloro-4,6-dimethoxypyridine, potentially leading to higher yields and greater functional group tolerance [1].

Suzuki-Miyaura Coupling Catalysis Reaction Optimization

2-Bromo-4,6-dimethoxypyridine: Confirmed Solid-State Structure via X-ray Crystallography

The crystal and molecular structure of 2-bromo-4,6-dimethoxypyridine has been determined from X-ray diffractometer data by direct methods and refined to an R-value of 0.050 with 2126 reflections [1]. This structural confirmation is crucial for computational modeling, structure-activity relationship (SAR) studies, and understanding intermolecular interactions in solid-state formulations [2].

Crystallography Structural Biology Medicinal Chemistry

2-Bromo-4,6-dimethoxypyridine-Derived Compounds: Quantified Inhibition of Pyruvate Dehydrogenase Kinases (PDHKs)

Derivatives of 2-bromo-4,6-dimethoxypyridine have been evaluated for their inhibitory activity against pyruvate dehydrogenase kinase (PDHK) isoforms in radiometric biochemical kinase assays [1]. A specific compound (BDBM50526759, CHEMBL4452536) derived from this scaffold exhibits potent inhibition of PDHK1 with an IC₅₀ of 24 nM, and moderate inhibition of PDHK4 (IC₅₀ = 87 nM), PDHK3 (IC₅₀ = 90 nM), and PDHK2 (IC₅₀ = 132 nM) [1]. These quantitative data position 2-bromo-4,6-dimethoxypyridine as a valuable intermediate for the synthesis of isoform-selective kinase inhibitors.

Medicinal Chemistry Kinase Inhibition Cancer Metabolism

2-Bromo-4,6-dimethoxypyridine vs. Other Methoxypyridines: Regioselective Synthesis Enabled by Electronic Activation

A systematic study of the bromination of activated pyridines with N-bromosuccinimide (NBS) demonstrates that the presence of electron-donating groups (amino, hydroxy, methoxy) facilitates regioselective halogenation [1]. The reactivity of methoxypyridine substrates in this reaction decreases in the order: amino > hydroxy > methoxy, and the regioselectivity depends on the position of the substituent [1]. For 2,6-dimethoxypyridine, the study reports that monobromination occurs regioselectively and in high yields [1]. While not a direct head-to-head comparison, this class-level inference suggests that the synthesis of 2-bromo-4,6-dimethoxypyridine itself benefits from the activating effect of the methoxy groups, allowing for efficient and regioselective preparation compared to less activated pyridines.

Synthetic Methodology Halogenation Regioselectivity

2-Bromo-4,6-dimethoxypyridine (CAS 276251-83-3) Optimal Use Cases for Scientific and Industrial Procurement


Medicinal Chemistry: Synthesis of PDHK1-Selective Inhibitors for Cancer Metabolism Research

2-Bromo-4,6-dimethoxypyridine is an ideal starting material for the synthesis of pyruvate dehydrogenase kinase (PDHK) inhibitors. Derivatives based on this scaffold have demonstrated potent inhibition of PDHK1 (IC₅₀ = 24 nM), a key target in cancer metabolism [1]. Researchers can leverage this validated activity to develop novel anti-cancer agents. The compound's compatibility with Suzuki-Miyaura cross-coupling allows for rapid diversification to explore structure-activity relationships [2].

Organic Synthesis: Versatile Building Block for Complex Heterocyclic Architectures via Cross-Coupling

Due to its electronically activated pyridine ring (with electron-donating methoxy groups) and the presence of a reactive bromine atom, 2-bromo-4,6-dimethoxypyridine is a highly competent substrate in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura [2] and C-H arylation [3]. Its reactivity profile, as inferred from studies on C6-substituent effects [3], makes it a preferred choice for synthesizing 2-(hetero)arylated pyridine derivatives, which are common motifs in pharmaceuticals and agrochemicals.

Crystallography and Computational Chemistry: Reliable Reference Compound for Structural Studies

The high-quality crystal structure of 2-bromo-4,6-dimethoxypyridine (refined to an R-value of 0.050) [4] provides a robust foundation for X-ray crystallography studies of its derivatives. This well-defined solid-state structure is essential for accurate computational modeling, molecular docking simulations, and understanding key intermolecular interactions (e.g., C-H···O, Br···π) [5] that can influence drug-receptor binding and material properties.

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